REACTION_CXSMILES
|
[Li+].CCC[CH2-].Br[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.[CH2:13]([B:15]([CH2:18][CH3:19])OC)[CH3:14].C(OCC)(=O)C>CCOCC.[Cl-].[Na+].O>[CH2:13]([B:15]([CH2:18][CH3:19])[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)[CH3:14] |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(OC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
brine
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop wise
|
Type
|
STIRRING
|
Details
|
The ethereal solution was stirred for 30 minutes at −40° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −70° C
|
Type
|
ADDITION
|
Details
|
was added drop wise
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over night
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a brown tar
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluted with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)B(C1=CC=NC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.4 mmol | |
AMOUNT: MASS | 0.94 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |